Propionic acid, [solution] appears as a clear oily aqueous liquid with a pungent rancid odor. Burns skin and the vapors irritate mucous membranes. Corrosive to most metals and tissue.
Propionic acid is a short-chain saturated fatty acid comprising ethane attached to the carbon of a carboxy group. It has a role as an antifungal drug. It is a short-chain fatty acid and a saturated fatty acid. It is a conjugate acid of a propionate.
Sodium propionate is the sodium salt of propionic acid that exists as colorless, transparent crystals or a granular crystalline powder. It is considered generally recognized as safe (GRAS) food ingredient by FDA, where it acts as an antimicrobial agent for food preservation and flavoring agent. Its use as a food additive is also approved in Europe. Sodium propionate is is prepared by neutralizing propionic acid with sodium hydroxide. Sodium propionate was previously approved in Canada as an active ingredient in Amino-Cerv (used to treat inflammation or injury of the cervix).
Propionic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Propionic Acid is a natural product found in Ipomoea leptophylla, Angelica gigas, and other organisms with data available.
Propionic acid (PA) is widely used as an antifungal agent in food. It is present naturally at low levels in dairy products and occurs ubiquitously, together with other short-chain fatty acids (SCFA), in the gastro-intestinal tract of humans and other mammals as an end-product of the microbial digestion of carbohydrates. It has significant physiological activity in animals. PA is irritant but produces no acute systemic effects and has no demonstrable genotoxic potential. Propionic aciduria is one of the most frequent organic acidurias, a disease that comprise many various disorders. The outcome of patients born with Propionic aciduria is poor intellectual development patterns, with 60% having an IQ less than 75 and requiring special education. Successful liver and/or renal transplantations, in a few patients, have resulted in better quality of life but have not necessarily prevented neurological and various visceral complications. These results emphasize the need for permanent metabolic follow-up whatever the therapeutic strategy. Decreased early mortality, less severe symptoms at diagnosis, and more favorable short-term neurodevelopmental outcome were recorded in patients identified through expanded newborn screening. (A3502, A3503, A3504).
propionic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
C3H6O2
CH3CH2COOH
Propionic Acid
CAS No.: 90990-11-7
Cat. No.: VC13277624
Molecular Formula: C3H6O2
C3H6O2
CH3CH2COOH
Molecular Weight: 74.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90990-11-7 |
---|---|
Molecular Formula | C3H6O2 C3H6O2 CH3CH2COOH |
Molecular Weight | 74.08 g/mol |
IUPAC Name | propanoic acid |
Standard InChI | InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5) |
Standard InChI Key | XBDQKXXYIPTUBI-UHFFFAOYSA-N |
SMILES | CCC(=O)O |
Canonical SMILES | CCC(=O)O |
Boiling Point | 285.3 °F at 760 mmHg (NTP, 1992) 141.1 °C 141 °C 286 °F |
Colorform | Colorless, oily liquid [Note: A solid below 5 degrees F] Clear, colorless liquid |
Flash Point | 130 °F (NTP, 1992) 52 °C 126 °F (52 °C) (Closed cup) 54 °C c.c., 57 °C o.c. 126 °F |
Melting Point | -6.7 °F (NTP, 1992) -21.5 °C -20.7 °C -21 °C -6.7 °F 5 °F |
Introduction
Chemical Fundamentals of Propionic Acid
Molecular Structure and Physical Properties
Propionic acid (systematic name: propanoic acid) is a carboxylic acid with the formula CH₃CH₂COOH. Its linear carbon chain terminates in a carboxyl group, enabling typical acid-base reactions such as esterification and salt formation . Physical properties include a boiling point of 141°C, melting point of -20.7°C, and density of 0.993 g/cm³ at 20°C . The compound’s semi-volatile nature and sharp odor arise from its low molecular weight (74.08 g/mol) and hydrogen-bonding capacity .
Table 1: Key Physical and Chemical Properties of Propionic Acid
Property | Value | Source |
---|---|---|
Molecular Formula | C₃H₆O₂ | |
Molecular Weight | 74.08 g/mol | |
Boiling Point | 141°C | |
Melting Point | -20.7°C | |
Density (20°C) | 0.993 g/cm³ | |
Refractive Index | 1.387 |
Reactivity and Functional Behavior
As a carboxylic acid, propionic acid donates protons (pKa ≈ 4.88), forming propionate anions (CH₃CH₂COO⁻) in aqueous solutions. It undergoes esterification with alcohols to yield propionate esters, widely used in plastics and fragrances . Oxidation reactions, particularly in industrial settings, convert propionaldehyde to propionic acid via oxygen or air in catalyst-free systems, achieving >97% selectivity .
Production Methods: Chemical Synthesis vs. Bioproduction
Chemical Synthesis
Industrial production traditionally relies on petroleum-derived propylene through the oxo process or propane oxidation. A notable catalyst-free method involves bubbling oxygen through propionaldehyde at 10–90°C, yielding >99% conversion efficiency and 97% selectivity . This approach eliminates catalyst recovery costs and simplifies purification, making it economically viable for large-scale operations .
Microbial Fermentation
Bioproduction using Propionibacterium species offers a sustainable alternative. P. freudenreichii metabolizes glycerol or lactose via the Wood-Werkman cycle, producing propionic acid alongside acetic acid and CO₂ . Fed-batch fermentation with 4% glycerol achieves yields of 24.8 g/L, while co-culturing with Lactobacillus zeae enhances productivity to 0.33 g/L/h . Metabolic engineering further optimizes strains for acid tolerance, with engineered P. acidipropionici achieving 106 g/L from glycerol .
Table 2: Comparison of Propionic Acid Production Methods
Method | Yield | Selectivity | Environmental Impact |
---|---|---|---|
Chemical Oxidation | >99% | 97% | Moderate (petroleum) |
Microbial Fermentation | 0.56–0.63 g/g | 88–93% | Low (renewable) |
Industrial and Agricultural Applications
Food Preservation
Propionic acid inhibits mold and bacteria in baked goods and dairy products, extending shelf life without altering flavor . The U.S. FDA classifies it as Generally Recognized as Safe (GRAS), permitting its use at concentrations up to 0.3% in bread .
Agriculture and Livestock
As a feed additive, ammonia propionate prevents spoilage in silage and poultry litter. Applied directly to drinking water (0.5–1.0%), it reduces pathogenic E. coli and Salmonella in livestock . The EPA exempts propionic acid from tolerance limits due to its rapid metabolism in animals and humans .
Pharmaceutical and Chemical Intermediates
Propionic acid derivatives, such as cellulose acetate propionate, are integral to drug coatings and controlled-release formulations . Its anti-inflammatory properties are exploited in topical analgesics, while recent studies highlight its role in cancer cell apoptosis via mitochondrial dysfunction .
Emerging Roles in Neurology and Oncology
Gut-Brain Axis Modulation
Propionate activates GPR41/43 receptors, modulating neuroinflammation and mitochondrial function. Elevated serum levels correlate with autism spectrum disorders, while supplementation ameliorates motor deficits in Parkinson’s disease models . A 2024 trial reported 30% reduced neurodegeneration in PD patients with high dietary propionate intake .
Anticancer Mechanisms
In colorectal and cervical cancers, propionate induces apoptosis via ROS accumulation and histone deacetylase inhibition. In vitro studies show 50% reduction in tumor cell viability at 10 mM concentrations, positioning it as a adjuvant therapy candidate .
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